molecular formula C9H11NO5 B561235 4-Ethoxy-5-methoxy-2-nitrophenol CAS No. 102871-29-4

4-Ethoxy-5-methoxy-2-nitrophenol

Cat. No.: B561235
CAS No.: 102871-29-4
M. Wt: 213.189
InChI Key: QNCNHXOAGMIKID-UHFFFAOYSA-N
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Description

4-Ethoxy-5-methoxy-2-nitrophenol is a nitrophenol derivative featuring ethoxy (–OCH₂CH₃), methoxy (–OCH₃), and nitro (–NO₂) substituents at positions 4, 5, and 2, respectively, on the aromatic ring. This compound’s structure suggests significant electronic effects due to the electron-withdrawing nitro group and electron-donating alkoxy substituents, which may influence its solubility, stability, and reactivity.

Properties

CAS No.

102871-29-4

Molecular Formula

C9H11NO5

Molecular Weight

213.189

IUPAC Name

4-ethoxy-5-methoxy-2-nitrophenol

InChI

InChI=1S/C9H11NO5/c1-3-15-9-4-6(10(12)13)7(11)5-8(9)14-2/h4-5,11H,3H2,1-2H3

InChI Key

QNCNHXOAGMIKID-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C(=C1)[N+](=O)[O-])O)OC

Synonyms

Phenol, 4-ethoxy-5-methoxy-2-nitro- (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Differences:

  • 5-Methoxy-2-nitrophenol (): Lacks the ethoxy group at position 4, reducing steric bulk and lipophilicity. Its applications include organic synthesis intermediates and dye research .
  • 2-Nitroanisole (4-Nitrophenol methyl ether, ): Features a methoxy group at position 2 and nitro at position 4. The absence of ethoxy and additional methoxy substituents simplifies its electronic profile, making it a standard nitroaromatic model compound .
  • This substitution may alter solubility and biological activity .

Physicochemical Properties

Compound Molecular Formula Substituents Solubility (Inference) Melting Point (Reported)
4-Ethoxy-5-methoxy-2-nitrophenol C₉H₁₁NO₅ 4-OCH₂CH₃, 5-OCH₃, 2-NO₂ Moderate in polar solvents* Not reported
5-Methoxy-2-nitrophenol C₇H₇NO₄ 5-OCH₃, 2-NO₂ Soluble in ethanol, acetone ~120–122°C (estimated)
2-Nitroanisole C₇H₇NO₃ 2-OCH₃, 4-NO₂ Soluble in ether, chloroform 38–40°C

*Inferred from alkoxy groups’ hydrophobicity and nitro group’s polarity.

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